molecular formula C17H21N5O2S B5653192 4-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-methylthieno[3,2-d]pyrimidine

4-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-methylthieno[3,2-d]pyrimidine

Cat. No. B5653192
M. Wt: 359.4 g/mol
InChI Key: LZZCJYWQDVOCIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves the condensation of appropriately substituted thieno[2,3-d]pyrimidine with secondary amines. For instance, in the synthesis of novel thieno[2,3-d]pyrimidine derivatives containing the 1,3,4-oxadiazole moiety, carbohydrazide reacts with CS2 in the presence of pyridine, followed by reaction with methyl iodide to introduce the 2-methylthio-1,3,4-oxadiazol-5-yl moiety. Further condensation with secondary amines leads to the desired derivatives (Ho & Suen, 2009).

Molecular Structure Analysis

The molecular structure of related thieno[3,2-d]pyrimidine compounds has been elucidated through various spectroscopic techniques including IR, UV-vis spectroscopy, 1H NMR, mass spectra, and X-ray crystal analysis. These analyses provide detailed information on the structural features, confirming the formation of the desired products (Ho & Suen, 2009).

properties

IUPAC Name

3-(2-methoxyethyl)-5-[1-(2-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-11-18-13-6-9-25-15(13)16(19-11)22-7-3-4-12(10-22)17-20-14(21-24-17)5-8-23-2/h6,9,12H,3-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZCJYWQDVOCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCCC(C3)C4=NC(=NO4)CCOC)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-methylthieno[3,2-d]pyrimidine

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